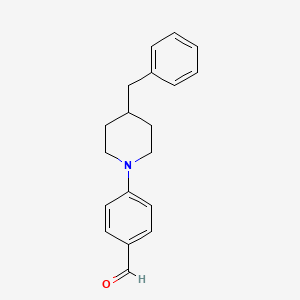

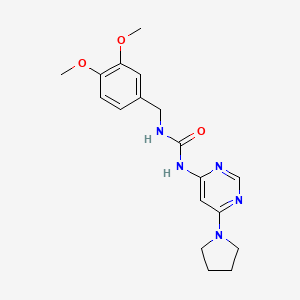

![molecular formula C27H25BrN2O3 B2817266 2-[(4-bromophenyl)methyl]-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one CAS No. 850904-27-7](/img/structure/B2817266.png)

2-[(4-bromophenyl)methyl]-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with multiple functional groups. It contains a bromophenyl group, a dihydroquinoline group, and a dihydroisoquinolinone group. These groups are common in many pharmaceuticals and could potentially have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. Detailed structural analysis would require techniques such as NMR and X-ray crystallography .Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the bromophenyl group suggests that it could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups would likely make it somewhat soluble in polar solvents .Scientific Research Applications

New Approaches to Derivatives Synthesis

Research has focused on developing new synthetic routes and exploring the chemical properties of isoquinoline and quinolinone derivatives. For instance, Sobarzo-Sánchez et al. (2010) describe the synthesis of 6-oxoisoaporphine and tetrahydroisoquinoline derivatives using Bischler–Napieralski cyclization as a starting point, highlighting the versatility of these compounds in synthetic organic chemistry (Sobarzo-Sánchez et al., 2010).

Antioxidants in Lubricating Greases

Hussein et al. (2016) synthesized and evaluated the antioxidant efficiency of quinolinone derivatives in lubricating greases, providing insights into their potential industrial applications as stabilizers in various formulations (Hussein, Ismail, & El-Adly, 2016).

Corrosion Inhibition

Rbaa et al. (2018) studied the corrosion inhibition of mild steel by 8-Hydroxyquinoline derivatives in hydrochloric acid, showing how these compounds can protect industrial materials from acidic corrosion, a valuable application in the maintenance of infrastructure and machinery (Rbaa, Lgaz, Kacimi, Lakhrissi, Bentiss, & Zarrouk, 2018).

Vasorelaxing Activity

Wang et al. (2001) explored the vasorelaxing activities of α-methylidene-γ-butyrolactone bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, indicating potential pharmacological benefits in cardiovascular diseases through modulation of vascular tone (Wang, Zhao, & Kuo, 2001).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(4-bromophenyl)methyl]-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25BrN2O3/c28-21-12-10-19(11-13-21)17-29-16-14-22-23(27(29)32)7-3-9-25(22)33-18-26(31)30-15-4-6-20-5-1-2-8-24(20)30/h1-3,5,7-13H,4,6,14-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKESQDDFGFPGKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-bromophenyl)methyl]-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-(1-(methylsulfonyl)piperidine-4-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2817186.png)

![1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817188.png)

![2-(4-Chlorophenyl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)acetamide](/img/structure/B2817189.png)

![3-[(4-isopropylphenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2817190.png)

![8-(2,3-dimethoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2817200.png)

![5-(4-Benzhydrylpiperazin-1-yl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2817202.png)

![N-(4-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2817203.png)